molecular formula C14H23BN2O4 B104235 1-Boc-pyrazole-4-boronic acid pinacol ester CAS No. 552846-17-0

1-Boc-pyrazole-4-boronic acid pinacol ester

Cat. No.: B104235
CAS No.: 552846-17-0
M. Wt: 294.16 g/mol
InChI Key: IPISOFJLWYBCAV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is often used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester typically involves a multi-step process. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to a series of reactions to introduce the boronic ester and pyrazole moieties . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyrazole ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Organolithium or Grignard reagents.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole and boronic ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
1-Boc-pyrazole-4-boronic acid pinacol ester serves as an important intermediate in the synthesis of anticancer agents. Its boronic acid functionality allows for participation in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This is particularly relevant for creating compounds that target cancer pathways, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the successful application of this compound in synthesizing novel pyrazole derivatives that exhibit potent anticancer activity. For instance, the compound has been utilized to develop inhibitors targeting specific kinases involved in cancer progression, showcasing its role in drug discovery .

Organic Synthesis

Building Block for Complex Molecules
The compound is a valuable building block for synthesizing various pyrazole derivatives and other heterocyclic compounds. Its ability to undergo transformations via palladium-catalyzed coupling reactions makes it a key player in the construction of complex organic frameworks .

Table 1: Summary of Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki-MiyauraFormation of carbon-carbon bonds with aryl halides
Negishi CouplingSynthesis of aryl boronates
Stille CouplingFormation of complex organometallic compounds

Material Science

Polymer Chemistry
In material science, this compound has been investigated for its potential use in the development of new polymeric materials. The incorporation of boronic acids into polymer backbones can enhance properties such as thermal stability and mechanical strength, making them suitable for advanced applications .

Analytical Chemistry

HPLC Analysis
The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its derivatives can be analyzed to determine purity and concentration, which is crucial for quality control in pharmaceutical manufacturing .

Case Study: Method Development for HPLC
A study focused on developing a reliable HPLC method for analyzing boronic pinacol esters, including this compound, demonstrated its effectiveness in providing accurate quantification and characterization of these compounds under varying conditions .

Mechanism of Action

The mechanism of action of 1-Boc-pyrazole-4-boronic acid pinacol ester involves its ability to act as a boron source in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-boron bonds. This reactivity is crucial in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is unique due to its combination of a boronic ester and a pyrazole ring. This structure imparts specific reactivity and stability, making it a valuable intermediate in the synthesis of various complex molecules. Its ability to participate in cross-coupling reactions and form stable boron-carbon bonds distinguishes it from other similar compounds.

Biological Activity

1-Boc-pyrazole-4-boronic acid pinacol ester (CAS Number: 552846-17-0) is a boronic ester derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound serves as a versatile building block in the synthesis of various biologically active molecules and pharmaceuticals. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structure, which includes a pyrazole ring and a boronic acid moiety. The compound is primarily utilized in organic synthesis, particularly in the development of inhibitors targeting key enzymes and kinases involved in various diseases.

Chemical Properties:

  • Molecular Formula: C₁₄H₂₃BN₂O₄
  • Molecular Weight: 294.15 g/mol
  • Melting Point: 82-89 °C
  • Density: 1.1 ± 0.1 g/cm³
  • Solubility: Slightly soluble in water .

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and kinases through competitive binding at their active sites. Some notable targets include:

  • Bruton’s Tyrosine Kinase (BTK): A critical enzyme in B-cell receptor signaling pathways, making it a target for therapies against certain leukemias and lymphomas.
  • Janus Kinase 2 (JAK2): Involved in hematopoiesis and immune response, making it relevant for autoimmune diseases and cancers.
  • Vascular Endothelial Growth Factor (VEGF): Plays a significant role in angiogenesis, thus influencing tumor growth and metastasis .

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

  • Cell Proliferation and Survival: By inhibiting kinases like BTK and JAK2, it can reduce cell proliferation in cancerous tissues.
  • Angiogenesis: Inhibition of VEGF can lead to decreased blood supply to tumors.
  • Metabolic Regulation: Interactions with metabolic enzymes can alter cellular metabolism, impacting energy production and biosynthesis pathways .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various experimental setups:

StudyFindings
Study on BTK Inhibition Demonstrated that derivatives of this compound effectively inhibit BTK activity, leading to reduced proliferation of B-cell malignancies .
VEGF Pathway Analysis Found that compounds similar to 1-Boc-pyrazole derivatives significantly reduced VEGF-mediated angiogenesis in vitro .
JAK2 Targeting Research indicated that the compound could serve as a scaffold for developing selective JAK2 inhibitors, showing promise in treating myeloproliferative disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has moderate bioavailability due to its solubility characteristics. Its distribution may be influenced by interactions with plasma proteins and transporters within biological systems.

Q & A

Basic Questions

Q. What are the typical synthetic routes for 1-Boc-pyrazole-4-boronic acid pinacol ester?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, palladium catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are used with aryl halides (e.g., bromides or iodides) under inert conditions. A typical procedure involves combining the boronic ester with an aryl halide in a solvent system (e.g., 1,4-dioxane/water or THF/water) and a base (e.g., K₂CO₃ or Cs₂CO₃) at 80–110°C for 4–24 hours. Yields range from 23% to 94%, depending on steric and electronic factors .

Q. How should this compound be stored to maintain stability?

Store in a dark, dry environment at room temperature, sealed under inert gas (e.g., nitrogen). The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions, and the boronic ester may hydrolyze in prolonged exposure to moisture. Stability studies suggest no significant degradation under recommended storage conditions .

Q. What purification methods are effective post-synthesis?

Column chromatography (e.g., using silica gel with gradients of PE:EtOAc) is standard for isolating the compound. Recrystallization may be employed for further purification. Analytical techniques like TLC and HPLC are recommended to confirm purity (>95%) .

Q. What are common applications in Suzuki-Miyaura coupling?

The boronic ester is widely used to introduce pyrazole moieties into complex molecules, such as pharmaceuticals and covalent organic frameworks (COFs). For example, it couples with aryl halides to form biaryl linkages in drug candidates targeting kinase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield cross-coupling?

  • Catalyst selection : Pd(dppf)Cl₂ often outperforms Pd(PPh₃)₄ in sterically hindered systems due to improved ligand stability.
  • Solvent system : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of aromatic substrates.
  • Temperature : Reactions at 90–110°C typically achieve >80% yield, but microwave-assisted synthesis can reduce time (e.g., 1 hour at 110°C) .
  • Base : Strong bases like K₃PO₄ improve turnover in electron-deficient substrates .

Q. What is the compound’s stability under acidic or basic conditions?

  • Acidic conditions : The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane, yielding the free pyrazole-boronic acid.
  • Basic conditions : The boronic ester hydrolyzes slowly in aqueous NaOH (pH >10), necessitating short reaction times in basic cross-coupling environments .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (300–400 MHz) confirms the Boc group (δ ~1.4 ppm, singlet) and boronic ester (δ ~1.3 ppm, 12H).
  • LC-MS : Monitors reaction progress and detects impurities (e.g., de-Boc byproducts).
  • XRD : Resolves crystallinity in COF applications .

Q. How can discrepancies between predicted and experimental solubility data be resolved?

Computational models (e.g., ESOL, Ali) predict solubility at ~0.3 mg/mL, but experimental validation via saturation shake-flask methods is critical. Adjust co-solvents (e.g., DMSO:water mixtures) to improve solubility for biological assays .

Q. What is the role of the Boc group in subsequent functionalization?

The Boc group acts as a temporary protecting group for the pyrazole nitrogen, preventing undesired side reactions (e.g., metal coordination during coupling). It is selectively removed post-synthesis under mild acidic conditions to expose reactive NH sites for further derivatization .

Q. How can common side reactions (e.g., protodeboronation) be minimized?

  • Oxygen-free environment : Use degassed solvents and inert gas (N₂/Ar) to prevent boronic acid oxidation.
  • Low temperature : Perform reactions at ≤80°C to reduce thermal decomposition.
  • Additives : Include stabilizers like BHT (butylated hydroxytoluene) in storage solutions .

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPISOFJLWYBCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584474
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552846-17-0
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
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Synthesis routes and methods

Procedure details

An alternative procedure for the preparation is as follows: To a 3-necked flask equipped with stirrer, nitrogen inlet and internal thermometer was charged with 3-amino, 6-bromoisoquinoline (6.0 g, 20.0 mmol), 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine (S-Phos) (2.0 g 3.0 mmol), thoroughly freshly degassed DME (200 mL), water (40 mL), and Cs2CO3 (46.2 g, 142.0 mmol). The suspension was placed under nitrogen in a pre-heated oil bath at 86° C. Meanwhile, a solution of 1-BOC-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (10.8 g, 36.0 mmol) in degassed DME (30 mL) was prepared and stored under nitrogen. When the internal temperature of the suspension had reached 84° C., the Pd2(dba)3 (2.8 g, 3.0 mmol) was added, and quickly followed by dropwise addition of the pyrazole boronate solution (via syringe over 5 min). The resulting bi-phasic dark orange solution was stirred at 84° C. for 20 mins. The flask was then placed in an ice bath to cool rapidly. Once at ambient temperature, the mixture was filtered to remove inorganic substance, washed with water (2×25 mL). Upon reduction of the solution volume via evaporation the solid product was filtered and collected. The light yellow product was washed with ethyl ether 3 time (20 ml) to give a pale yellow solid product. Yield: 6.1 g, 98.4%.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
46.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Boc-pyrazole-4-boronic acid pinacol ester
1-Boc-pyrazole-4-boronic acid pinacol ester
1-Boc-pyrazole-4-boronic acid pinacol ester
1-Boc-pyrazole-4-boronic acid pinacol ester
1-Boc-pyrazole-4-boronic acid pinacol ester
1-Boc-pyrazole-4-boronic acid pinacol ester

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